5-(2,6-Dichlorophenyl)furan-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKLPZGLXLERDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Furan Scaffolds in Organic Synthesis
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its importance. The unique electronic and structural features of the furan scaffold make it a versatile building block for the construction of complex molecular architectures.
Furan derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has made them attractive targets for medicinal chemists. Furthermore, the furan ring can undergo a variety of chemical transformations, such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, allowing for its elaboration into a diverse range of derivatives. The aldehyde group at the 2-position of the furan ring, as seen in furan-2-carbaldehyde (furfural), provides a reactive handle for further synthetic manipulations, including condensations, oxidations, and reductions.
The Strategic Role of Halogenated Aryl Substituents in Furan 2 Carbaldehyde Systems
The introduction of halogen atoms, particularly chlorine, onto an aryl ring attached to a furan-2-carbaldehyde system significantly influences the molecule's chemical and physical properties. The 2,6-dichloro substitution pattern on the phenyl ring in 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is of particular strategic importance for several reasons.
Firstly, the presence of chlorine atoms, which are strongly electronegative, alters the electron density of the entire molecule. This can impact the reactivity of both the furan (B31954) ring and the carbaldehyde group. Secondly, the steric bulk of the two chlorine atoms in the ortho positions of the phenyl ring can impose conformational constraints on the molecule, influencing its shape and how it interacts with other molecules. In the context of medicinal chemistry, halogen atoms can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can be crucial for molecular recognition and binding to biological targets.
The table below presents a comparison of the melting points of various 5-(substituted-phenyl)furan-2-carbaldehydes, illustrating the effect of different substitution patterns on this physical property.
| Compound Name | Substitution on Phenyl Ring | Melting Point (°C) |
| 5-(3-chlorophenyl)furan-2-carbaldehyde | 3-chloro | 109-111 chemical-suppliers.eu |
| 5-(2,4-Dichlorophenyl)furan-2-carbaldehyde | 2,4-dichloro | 158-163 georganics.sk |
This table is for illustrative purposes and compares the melting points of related compounds to provide context for the physical properties of halogenated 5-phenylfuran-2-carbaldehydes.
Research Trajectories for 5 2,6 Dichlorophenyl Furan 2 Carbaldehyde
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. For the synthesis of 5-arylfuran-2-carbaldehydes, palladium-catalyzed reactions such as the Suzuki-Miyaura and Hiyama couplings are particularly prominent.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. acs.orgmdpi.com
The general mechanism involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the furan derivative (e.g., 5-bromofuran-2-carbaldehyde) to form a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid (e.g., (2,6-dichlorophenyl)boronic acid) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple, yielding the final product, this compound, and regenerating the Pd(0) catalyst. libretexts.org
Research has demonstrated the effectiveness of this method for synthesizing various 5-arylfurfurals. A notable advantage is the ability to perform these couplings in aqueous media at room temperature, which is compatible with sensitive functional groups like aldehydes. acs.orgsemanticscholar.org The reaction of 5-bromofurfural with various arylboronic acids, catalyzed by a palladium complex, proceeds efficiently. semanticscholar.org The choice of palladium catalyst, ligands, and base can be optimized to achieve high yields. ysu.amnih.gov For instance, sterically hindered phosphine (B1218219) ligands can accelerate the key steps in the catalytic cycle. nih.gov
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromofurfural | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous | 94% | semanticscholar.org |
| 5-Bromofurfural | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aqueous | 92% | semanticscholar.org |
| 4-Tosyl-2(5H)-furanone | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 95% | ysu.am |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77% | studfile.net |
Hiyama Cross-Coupling Approaches
The Hiyama coupling is another powerful palladium-catalyzed reaction that forms C-C bonds, this time between an organic halide and an organosilicon compound. wikipedia.orgnumberanalytics.com A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base to form a hypervalent silicon species, which is necessary for transmetalation. organic-chemistry.org
The main advantages of Hiyama coupling include the low toxicity, high stability, and ease of handling of organosilane reagents. organic-chemistry.orgnih.gov This makes it an attractive alternative to other coupling methods, especially in complex molecule synthesis. nih.gov The reaction scope is broad, accommodating aryl, alkenyl, and alkyl halides. wikipedia.org
The mechanism is analogous to the Suzuki coupling, differing primarily in the transmetalation step, which requires the activation of the stable C-Si bond. Recent advancements, known as the Hiyama-Denmark coupling, have enabled the reaction to proceed without a fluoride activator by using organosilanols or specific silane (B1218182) derivatives, often with a Brønsted base as the activator. wikipedia.org This modification avoids potential side reactions caused by the fluoride ion, such as the cleavage of silyl (B83357) protecting groups. wikipedia.org Research has shown that various aryl halides can be coupled with aryltrialkoxysilanes in moderate to excellent yields using palladium catalysts. nih.gov
| Component | Examples |
|---|---|
| Organic Halide | Aryl, Alkenyl, Alkyl Halides (I, Br, Cl, OTf) |
| Organosilane | Ar-Si(OR)₃, Ar-SiMe₃, Ar-SiF₃ |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂ |
| Activator | TBAF, TASF, NaOH, KF |
| Solvent | THF, Dioxane, Toluene |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic systems. The Vilsmeier-Haack reaction is a prime example used to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.
Vilsmeier-Haack Formylation Pathways
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃). chemistrysteps.comwikipedia.org The reaction proceeds via the formation of a chloroiminium ion, [CH(Cl)=N(CH₃)₂]⁺, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org This species acts as the electrophile.
For the synthesis of 5-arylfuran-2-carbaldehydes, the starting material would be a 2-arylfuran, such as 2-(2,6-dichlorophenyl)furan. The furan ring is sufficiently electron-rich to undergo electrophilic substitution, preferentially at the C5 position (the position adjacent to the oxygen atom and not occupied by the aryl group). The mechanism involves:
Formation of the Vilsmeier reagent from DMF and POCl₃. chemistrysteps.com
Electrophilic attack of the Vilsmeier reagent on the C5 position of the 2-arylfuran ring. thieme-connect.de
Hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the final aldehyde product. organic-chemistry.org
This method is highly effective for the formylation of electron-rich heterocycles like furans, pyrroles, and thiophenes. thieme-connect.denih.gov It is a direct and often high-yielding route to introduce the carbaldehyde functionality.
| Substrate | Reagents | Product |
|---|---|---|
| Electron-rich arene/heterocycle (e.g., 2-Arylfuran) | 1. DMF, POCl₃ 2. H₂O | Aryl/Heteroaryl aldehyde (e.g., 5-Arylfuran-2-carbaldehyde) |
| Dimethylaniline | 1. DMF, POCl₃ 2. H₂O | 4-(Dimethylamino)benzaldehyde |
| Anthracene | 1. N-Methylformanilide, POCl₃ 2. H₂O | 9-Anthracenecarboxaldehyde |
Radical and Photochemical Synthesis Routes
Radical reactions offer alternative pathways for C-C bond formation, often proceeding under conditions distinct from ionic or organometallic reactions. The Meerwein arylation is a classic example applicable to the synthesis of 5-arylfuran-2-carbaldehydes.
Meerwein Arylation Procedures
The Meerwein arylation is a radical-based reaction that involves the addition of an aryl radical to an electron-deficient alkene or another suitable acceptor. researchgate.net For the synthesis of 5-arylfuran-2-carbaldehydes, the reaction typically uses furan-2-carbaldehyde as the substrate and an aryldiazonium salt, generated from the corresponding aniline (B41778) (e.g., 2,6-dichloroaniline), as the source of the aryl radical. The reaction is commonly catalyzed by a copper salt, such as CuCl₂. pensoft.net
The key steps of the process are:
Diazotization of an aromatic amine (e.g., 2,6-dichloroaniline) with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to form the corresponding aryldiazonium salt.
Reduction of the diazonium salt by the copper(I) catalyst to generate an aryl radical and N₂ gas.
Addition of the aryl radical to the C5 position of the furan ring of furan-2-carbaldehyde.
Oxidation of the resulting radical intermediate and subsequent proton loss to restore aromaticity and yield the 5-arylfuran-2-carbaldehyde product.
This procedure has been successfully applied to prepare a range of 5-arylfuran-2-carbaldehydes and 5-arylthiophene-2-carbaldehydes in high yields. researchgate.netpensoft.net The reaction conditions, such as the solvent system (e.g., aqueous-DMSO), can be adjusted to optimize the outcome. researchgate.net
| Substrate | Aryl Diazonium Salt Source | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Thiophene-2-carboxaldehyde | Various anilines | CuCl₂ | Aqueous-DMSO | 5-Arylthiophene-2-carbaldehydes | researchgate.net |
| Furfural (B47365) | Various anilines | CuCl₂ | Dioxane/H₂O | 5-Arylfuran-2-carbaldehydes | pensoft.net |
| Furfural | 4-Bromoaniline | Not specified | Ethanol (B145695) | 5-(4'-Bromophenyl) furan-2-carbaldehyde | raco.cat |
Ligand-Free Photocatalytic Methods for Furan Derivatives
In recent years, photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org The development of ligand-free photocatalytic methods for the synthesis of furan derivatives is of particular interest as it circumvents the need for often expensive and complex ligands. These methods typically utilize visible light and a photocatalyst to drive the reaction, offering a greener alternative to traditional synthetic routes. rsc.org
While direct photocatalytic synthesis of this compound has not been extensively reported, related transformations on the furan ring have been achieved. For instance, visible-light-mediated syntheses of 3,4,5-trisubstituted furan-2-one derivatives have been developed using a bifunctional organo-photocatalyst. rsc.org This approach highlights the potential of photocatalysis in constructing complex furan-containing scaffolds under mild and environmentally friendly conditions. rsc.org The general principle involves the generation of reactive radical intermediates via photo-induced electron transfer, which then engage in the desired bond-forming reactions. The application of such methodologies to the direct arylation of furfural at the C5 position represents a promising avenue for future research.
Sunlight-driven photocatalytic conversion of furfural and its derivatives is another area of active investigation. rsc.org These processes leverage solar energy to transform biomass-derived furfurals into valuable chemicals. rsc.org While often focused on oxidation or reduction of the aldehyde group, the principles of activating the furan system via photocatalysis could potentially be adapted for C-C bond-forming reactions like arylation. rsc.org
Other Emerging Synthetic Protocols for Arylfuran-2-carbaldehydes
Beyond classical and photocatalytic methods, other modern synthetic protocols have been developed for the preparation of arylfuran-2-carbaldehydes. Among these, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven to be highly effective. researchgate.net This method typically involves the coupling of a 5-halofuran-2-carbaldehyde with an arylboronic acid or its ester. For example, the Suzuki-Miyaura reaction of 5-bromofuran-2-carbaldehyde with phenylboronic acid has been shown to produce 5-phenylfuran-2-carbaldehyde in high yield. researchgate.net This strategy offers a versatile and high-yielding route to a wide range of 5-arylfuran-2-carbaldehydes.
Another emerging strategy is the direct C-H arylation of furfural. While challenging due to the selective activation of C-H bonds, this approach is highly atom-economical. Research in this area is ongoing, with the aim of developing efficient catalytic systems for the direct coupling of furfural with aryl halides or other arylating agents.
The table below summarizes some of the key emerging synthetic methods for arylfuran-2-carbaldehydes, showcasing the diversity of approaches available to organic chemists.
| Synthetic Method | Reactants | Catalyst/Reagents | Product | Key Features | Reference |
| Meerwein Arylation | Furfural, Aryldiazonium salt | Copper salt | 5-Aryl-furan-2-carbaldehyde | Utilizes readily available starting materials. | raco.cat |
| Suzuki-Miyaura Coupling | 5-Halofuran-2-carbaldehyde, Arylboronic acid | Palladium catalyst, Base | 5-Aryl-furan-2-carbaldehyde | High yields and broad substrate scope. | researchgate.net |
| Photochemical Reaction | 5-Bromofuran-2-carbaldehyde, Benzene (B151609) | Irradiation | 5-Phenylfuran-2-carbaldehyde | Metal-free arylation. | researchgate.net |
These modern methods provide valuable alternatives to traditional synthetic routes, often with improved efficiency, selectivity, and environmental credentials. The continued development of such protocols is crucial for advancing the synthesis of complex molecules like this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups present in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. mdpi.com
The most prominent feature is the strong absorption from the aldehyde carbonyl (C=O) stretch. Other key vibrations include the aromatic C-H and C=C stretches of both the furan and dichlorophenyl rings. The C-Cl stretches of the dichlorophenyl group are typically found in the fingerprint region. Comparing the spectra of the title compound with its deuterated analogue can help assign C-H vibrational modes, as the corresponding C-D modes appear at significantly lower frequencies. mdpi.comresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | IR/Raman | Medium-Weak |
| Aldehyde C-H Stretch | 2720 - 2850 | IR/Raman | Medium-Weak |
| Carbonyl (C=O) Stretch | 1670 - 1700 | IR | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | IR/Raman | Medium-Strong |
| Furan Ring Vibrations | 1350 - 1500 | IR/Raman | Medium |
| C-Cl Stretch | 600 - 800 | IR | Strong |
Note: Based on general spectroscopic data for aldehydes, furans, and chlorinated aromatics. mdpi.comresearchgate.net
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺).
A crucial feature of this molecular ion would be its isotopic pattern. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichlorinated compound.
Common fragmentation pathways for this molecule would likely involve the loss of the aldehyde group (CHO·, 29 Da) or a hydrogen atom (H·) from the aldehyde, followed by the loss of carbon monoxide (CO, 28 Da). mdpi.com Fragmentation of the rings could also occur under high-energy conditions.
High-Resolution Mass Spectrometry (HRMS)
No published High-Resolution Mass Spectrometry data for this compound, which would provide its exact mass and elemental formula, was found.
Electron Ionization Mass Spectrometry (EI-MS)
Specific Electron Ionization Mass Spectrometry fragmentation patterns for this compound are not available in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LCMS)
There are no available LCMS studies detailing the retention time and mass-to-charge ratio for this compound. While vendors may offer analysis for related compounds, specific research findings for the target molecule are absent. synhet.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic information files (CIF) or published studies on the single-crystal X-ray diffraction of this compound yielded no results. Therefore, precise data on its crystal system, space group, unit-cell dimensions, and atomic coordinates are not available.
Elemental Compositional Analysis
No documented elemental analysis results (e.g., calculated vs. found percentages of Carbon, Hydrogen, etc.) for this compound could be retrieved from the scientific literature.
Chemical Reactivity and Mechanistic Investigations of 5 2,6 Dichlorophenyl Furan 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 5-(2,6-dichlorophenyl)furan-2-carbaldehyde serves as a key site for a multitude of chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the adjacent furan (B31954) ring influences its reactivity.
Condensation reactions are a cornerstone of synthetic organic chemistry, providing a powerful tool for the formation of carbon-carbon and carbon-nitrogen double bonds. sciensage.info The aldehyde functionality of this compound actively participates in such transformations.
Imines, also known as Schiff bases, are formed through the reaction of an aldehyde or ketone with a primary amine. This reaction is a fundamental process in the synthesis of various heterocyclic compounds and biologically active molecules. nih.gov
The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. nih.govjocpr.com This reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. sciensage.info Furfural (B47365) and its derivatives are often used as substrates in Knoevenagel condensations due to their reactive carbonyl group and the potential for biological activity in the resulting products. damascusuniversity.edu.sysphinxsai.com The reaction can be catalyzed by various bases, including organic amines like piperidine (B6355638), or inorganic bases. nih.gov Studies have shown that piperidine can be an effective organocatalyst for Knoevenagel condensations involving substituted furaldehydes. nih.gov
For instance, the condensation of 5-phenyl-2-furaldehyde (B76939) with various active methylene compounds has been reported. researchgate.netekb.eg Reaction with pentan-2,4-dione in the presence of piperidine and glacial acetic acid in benzene (B151609) yields 3-(5-phenyl-2-furfurylidene)pentan-2,4-dione. ekb.eg Similarly, condensation with ethyl cyanoacetate (B8463686) under piperidine catalysis in ethanol (B145695) affords ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate. ekb.eg
Table 1: Examples of Knoevenagel Condensation Reactions with Furan-2-carbaldehyde Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 5-Phenyl-2-furaldehyde | Pentan-2,4-dione | Piperidine/Acetic Acid | 3-(5-Phenyl-2-furfurylidene)pentan-2,4-dione | - | ekb.eg |
| 5-Phenyl-2-furaldehyde | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | - | ekb.eg |
| 5-Phenyl-2-furaldehyde | Phenyl Sulfonyl Acetonitrile | - | 1-Phenylsulfonyl-1-cyano-2-(5-phenyl-2-furyl)ethylene | 68 | researchgate.netekb.eg |
| 5-Phenyl-2-furaldehyde | 3,4-Dichlorophenylacetonitrile | PhCH₂NMe₃(OH) | (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl)acrylonitrile | 94 | researchgate.netekb.eg |
| Furfural | Malononitrile (B47326) | Piperidine | 2-(Furan-2-ylmethylene)malononitrile | - | nih.gov |
| 5-Substituted Furfural | Indan-1,3-dione | - | 2-(5-Substituted-furfurylidene)indane-1,3-dione | 46-72 | damascusuniversity.edu.sy |
| 5-Substituted Furfural | Creatinine | Piperidine/Acetic Anhydride | - | 55-80 | sphinxsai.com |
The aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A notable example is the reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. This reaction is a straightforward, single-step Schiff-base condensation. nih.gov
Thiosemicarbazones are a class of compounds known for their coordination versatility and a wide range of biological activities. nih.govresearchgate.net The synthesis typically involves the condensation of an aldehyde or ketone with a thiosemicarbazide in a suitable solvent like methanol (B129727) or ethanol. researchgate.netdntb.gov.uaresearchgate.net For example, a series of novel thiosemicarbazone derivatives have been synthesized by condensing various 5-substituted furan-2-carbaldehydes with thiosemicarbazide in methanol. dntb.gov.uaresearchgate.net The resulting compounds were characterized by various spectroscopic methods. researchgate.netdntb.gov.uaresearchgate.net The formation of 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone has also been documented. sigmaaldrich.com
Table 2: Synthesis of Thiosemicarbazone Derivatives from Furan-2-carbaldehydes
| Aldehyde Reactant | Reagent | Solvent | Product | Ref |
|---|---|---|---|---|
| 5-(Aryl)-furan-2-carbaldehydes | Thiosemicarbazide | Methanol | 5-(Aryl)-furan-2-carbaldehyde thiosemicarbazones | dntb.gov.uaresearchgate.net |
| Furan-2-carbaldehyde | Thiosemicarbazide | Methanol | Furan-2-carbaldehyde thiosemicarbazone | researchgate.net |
| 5-(3,4-Dichlorophenyl)-2-furaldehyde | Thiosemicarbazide | - | 5-(3,4-Dichlorophenyl)-2-furaldehyde thiosemicarbazone | sigmaaldrich.com |
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-(2,6-dichlorophenyl)furan-2-carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. The resulting carboxylic acid can be further converted to its acid chloride, which is a highly useful intermediate for the synthesis of esters and amides. rsc.org
For instance, the oxidation of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) to their respective carboxylic acids, furoic acid and furan-2,5-dicarboxylic acid (FDCA), is a significant area of research. exlibrisgroup.com Various methods have been developed for this purpose, including catalytic oxidation using transition metals or even metal-free approaches. exlibrisgroup.comsciengine.com The direct conversion of aldehydes to acid chlorides can also be accomplished using reagents like tert-butyl hypochlorite. rsc.org The synthesis of 4-[5-(2,6-dichlorophenyl)-2-furoyl]morpholine has been achieved by first converting the corresponding carboxylic acid to its acyl chloride, followed by reaction with morpholine (B109124). pensoft.net
Table 3: Oxidation Reactions of Furan-2-carbaldehyde Derivatives
| Starting Material | Product | Reagents/Conditions | Yield (%) | Ref |
|---|---|---|---|---|
| 5-(Chloromethyl)furfural | 5-(Chloromethyl)furan-2-carbonyl chloride | tert-Butyl hypochlorite | High | rsc.org |
| Furfural | Furoic acid | Ruthenium pincer catalyst, alkaline water | 98 | exlibrisgroup.com |
| 5-Hydroxymethylfurfural | Furan-2,5-dicarboxylic acid | NaOH, DMF, O₂ | 91 | sciengine.com |
| 5-Arylfuran-2-carbaldehydes | 5-Arylfuran-2-carboxylic acids | Meerwein reaction conditions | - | pensoft.net |
The aldehyde group can be reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents. While specific examples for the reduction of this compound are not detailed in the provided context, the reduction of aldehydes is a well-established chemical process. For example, in the Cannizzaro reaction, one molecule of an aldehyde is reduced to the corresponding alcohol while another is oxidized. wikipedia.org
The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. wikipedia.org This reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) or sodium hydroxide. wikipedia.org Aldehydes that lack alpha-hydrogens, such as aromatic and certain heterocyclic aldehydes, are suitable substrates for this reaction. researchgate.net Furfural, for instance, undergoes the Cannizzaro reaction to produce furfuryl alcohol and 2-furoic acid. wikipedia.orgadichemistry.com
The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. adichemistry.compharmaguideline.com The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the formation of a carboxylate anion and an alkoxide anion. wikipedia.org A final proton exchange yields the carboxylic acid and alcohol products. wikipedia.org
A variation of this is the "crossed" Cannizzaro reaction, where a mixture of two different non-enolizable aldehydes is used. pharmaguideline.comuobasrah.edu.iq If one of the aldehydes is formaldehyde, it is preferentially oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol. adichemistry.compharmaguideline.com
While the aldehyde itself does not directly undergo esterification, its oxidation product, the corresponding carboxylic acid, can be readily esterified. The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst to form an ester. Alternatively, the more reactive acid chloride derivative can be used to achieve esterification under milder conditions. rsc.org
The esterification of furan-2,5-dicarboxylic acid (FDCA) has been studied, for example, by reacting it with alcohols in a carbon dioxide-predominant atmosphere. google.com Another approach involves the oxidative esterification of furfural using gold nanoparticles supported on alkaline earth metal oxides, which can yield methyl furoate with high selectivity. mdpi.com
Reactivity of the Furan Ring System
The furan ring in this compound is the primary site of several important chemical transformations. Its reactivity is characteristic of an electron-rich heterocycle, though this is tempered by the electronic and steric influence of its substituents.
Diels-Alder Cycloadditions and Related Pericyclic Reactions
The furan moiety can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, to form 7-oxanorbornene derivatives. nih.govmdpi.com This reaction is a powerful tool for the construction of complex cyclic systems. nih.gov The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally accelerate the reaction, while electron-withdrawing groups, such as the formyl and dichlorophenyl groups in the title compound, decrease the reactivity towards typical electron-poor dienophiles. tudelft.nl
The direct Diels-Alder reaction of furfural and its derivatives can be thermodynamically unfavorable. mdpi.com However, strategies such as using aqueous media can promote the reaction by hydrating the aldehyde, which can provide an additional thermodynamic driving force. tudelft.nlrsc.org The reaction of 5-substituted furfurals with dienophiles like maleimides can lead to the formation of both endo and exo adducts, with the ratio often depending on the reaction conditions. mdpi.comnih.gov At lower temperatures, the kinetically favored endo product often predominates due to secondary orbital interactions, while at higher temperatures, the thermodynamically more stable exo product may be favored. nih.gov
| Diene | Dienophile | Expected Major Product Stereochemistry (Kinetic Control) | Predicted Relative Reaction Rate |
|---|---|---|---|
| Furan | N-Phenylmaleimide | Endo | High |
| 5-Phenylfuran-2-carbaldehyde | N-Phenylmaleimide | Endo | Moderate |
| This compound | N-Phenylmaleimide | Endo | Low |
Electrophilic and Nucleophilic Aromatic Substitutions on the Furan Core
Furan is known to undergo electrophilic aromatic substitution more readily than benzene due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. rsc.orgresearchgate.netnumberanalytics.com These reactions typically occur preferentially at the 2- and 5-positions, as the cationic intermediate (sigma complex) is better stabilized by resonance. mdpi.comquora.com In this compound, the 5-position is already substituted. The remaining positions available for substitution are C3 and C4. The formyl group at C2 and the 2,6-dichlorophenyl group at C5 are both electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. nih.gov Electrophilic substitution, if it were to occur, would be directed to the C3 or C4 position, with the C4 position being sterically more accessible.
Nucleophilic aromatic substitution on the furan ring is generally difficult unless the ring is activated by potent electron-withdrawing groups. The presence of the formyl group and the dichlorophenyl group in the target molecule makes the furan ring more electron-deficient and thus, in principle, more susceptible to nucleophilic attack than unsubstituted furan. However, nucleophilic aromatic substitution on the furan ring itself is rare. More commonly, nucleophilic attack occurs at the aldehydic carbon, or if a suitable leaving group were present on the ring, a substitution reaction could be envisioned.
C-C Bond Cleavage Processes
The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, leading to C-C bond cleavage. For instance, the polymerization of furfuryl alcohol can involve ring-opening side reactions. nih.gov In the context of 5-aryl-2-furaldehydes, reactions that involve the transformation of the aldehyde can sometimes lead to subsequent ring modifications. While specific C-C bond cleavage processes for this compound are not extensively documented, analogous furan derivatives can undergo ring-opening through various mechanisms, including oxidative cleavage or acid-catalyzed rearrangements. For example, some furan derivatives can be converted to butenolides or other open-chain compounds. The stability of the furan ring in the title compound is significant, but under harsh reaction conditions, cleavage of the C-O or C-C bonds within the ring is a potential, though likely minor, reaction pathway.
Influence of Dichloro-Substitution on Reaction Pathways and Selectivity
The 2,6-dichloro-substitution pattern on the phenyl ring exerts a profound influence on the reactivity of the entire molecule through a combination of steric and electronic effects.
Steric Effects on Reactivity
Access to the Reaction Center: The bulky substituent can hinder the approach of reactants to the adjacent furan ring and the formyl group. For instance, in reactions involving the aldehyde, such as additions or condensations, the rate may be decreased compared to a non-ortho-substituted analogue.
Selectivity: In electrophilic substitution reactions on the furan ring, the steric hindrance from the 2,6-dichlorophenyl group would further disfavor attack at the C4 position, although it is electronically less deactivated than the C3 position.
Conformational Control: The restricted rotation can lead to a preferred conformation that may enhance or diminish the reactivity of the furan ring in cycloaddition reactions by affecting the planarity of the diene system.
| Reaction Type | Reactant | Predicted Effect of 2,6-Dichloro Substitution |
|---|---|---|
| Diels-Alder | Maleic Anhydride | Minor decrease in rate due to potential non-planarity |
| Aldehyde Condensation | Malononitrile | Significant decrease in rate due to hindered access |
| Electrophilic Substitution (Furan Ring) | Br2 | Further deactivation and potential regiochemical influence |
Electronic Effects on Reaction Kinetics and Thermodynamics
The chlorine atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This electronic influence is transmitted through the phenyl ring to the furan moiety.
Deactivation of the Furan Ring: The -I effect of the chlorine atoms, combined with the electron-withdrawing nature of the phenyl ring itself and the formyl group, significantly reduces the electron density of the furan ring. This deactivation has a pronounced effect on several reactions:
Diels-Alder Reactions: The rate of "normal-electron-demand" Diels-Alder reactions, where the furan acts as the electron-rich diene, is substantially decreased. tudelft.nl The reaction becomes kinetically less favorable and may require more forcing conditions (higher temperatures or pressures) or the use of Lewis acid catalysts.
Electrophilic Aromatic Substitution: The furan ring is strongly deactivated towards electrophilic attack. Reactions that proceed readily with unsubstituted furan, such as nitration or halogenation, would be significantly slower and require harsher reagents. numberanalytics.com
Thermodynamic Considerations: The electronic effects can also influence the thermodynamics of a reaction. For instance, in Diels-Alder reactions, electron-withdrawing groups on the furan can make the cycloaddition less exergonic or even endergonic, affecting the position of the equilibrium and the stability of the resulting adduct. tudelft.nl
The Hammett equation provides a framework for quantifying the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.orglibretexts.orgviu.ca The positive Hammett sigma (σ) values for chlorine indicate its electron-withdrawing nature. The cumulative effect of two chlorine atoms and the phenyl ring would result in a significant deactivation of the furan ring's reactivity in reactions that are favored by high electron density.
Table of Mentioned Compounds
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C11H6Cl2O2 | 241.07 | 106827-26-3 scbt.com |
| Furan | C4H4O | 68.07 | 110-00-9 |
| N-Phenylmaleimide | C10H7NO2 | 173.17 | 941-69-5 |
| 5-Phenylfuran-2-carbaldehyde | C11H8O2 | 172.18 | 37148-73-1 |
| Maleic Anhydride | C4H2O3 | 98.06 | 108-31-6 |
| Malononitrile | C3H2N2 | 66.06 | 109-77-3 |
| 4-[5-(2,6-Dichlorophenyl)-2-furoyl]morpholine | C15H13Cl2NO3 | 326.18 | Not available |
Reaction Kinetics and Mechanistic Pathways
Detailed research specifically investigating the reaction kinetics and mechanistic pathways of this compound is not extensively available in the public domain. However, the reactivity of this molecule can be inferred from studies on structurally similar compounds, such as other 5-aryl-2-furaldehydes and halogen-substituted aromatic compounds.
General reaction pathways applicable to 5-aryl-2-furaldehydes often involve the aldehyde functionality. For instance, these compounds are known to participate in multicomponent reactions like the Biginelli reaction, where they react with a β-ketoester and urea (B33335) or thiourea (B124793) in the presence of a catalyst. bohrium.comosi.lv Studies on various 5-aryl-2-furaldehydes in the Biginelli reaction have noted that their reactivity can be lower compared to simpler aromatic aldehydes like benzaldehyde. bohrium.com
The synthesis of related compounds, such as 4-[5-(2,6-dichlorophenyl)-2-furoyl]morpholine, has been achieved starting from this compound, indicating that the aldehyde group can be transformed into other functional groups. pensoft.net
While specific kinetic data, such as reaction rate constants and activation energies for reactions involving this compound, are not documented in the available literature, it is reasonable to expect that the steric hindrance from the two chlorine atoms in the ortho positions of the phenyl ring could influence reaction rates. This steric bulk may hinder the approach of reactants to the furan ring or the aldehyde group, potentially slowing down reactions compared to less substituted analogues.
Further empirical studies are required to establish a comprehensive understanding of the reaction kinetics and to elucidate the precise mechanistic pathways for the reactions of this compound.
Derivatization Strategies and Synthetic Utility in Organic Synthesis
Synthesis of Chalcone (B49325) Analogues from Arylfuran-2-carbaldehydes
Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the biosynthesis of flavonoids and serve as precursors for various heterocyclic compounds. ekb.egnih.gov The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. japsonline.comwikipedia.orgjocpr.comnih.gov This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). japsonline.com
In the context of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde, it serves as the aromatic aldehyde component. The reaction proceeds by treating it with an equimolar amount of a substituted or unsubstituted acetophenone in the presence of a catalyst, typically an aqueous alcoholic solution of a base like sodium hydroxide (B78521) or potassium hydroxide. jocpr.com The reaction mixture is often stirred at room temperature or slightly elevated temperatures to afford the corresponding chalcone analogue. japsonline.comjocpr.com The presence of the α,β-unsaturated carbonyl group in the resulting chalcone is a key feature, making it a reactive Michael acceptor for further synthetic modifications. ekb.egnih.gov
Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis
| Aldehyde | Ketone | Catalyst | Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH / EtOH | 1-Phenyl-3-(5-(2,6-dichlorophenyl)furan-2-yl)prop-2-en-1-one |
| This compound | 4-Methoxyacetophenone | KOH / EtOH | 1-(4-Methoxyphenyl)-3-(5-(2,6-dichlorophenyl)furan-2-yl)prop-2-en-1-one |
Preparation of Isoxazoline (B3343090) Derivatives
Isoxazolines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, known for their presence in various biologically active molecules. derpharmachemica.com A primary synthetic route to isoxazolines involves the cyclization of chalcone intermediates. derpharmachemica.comnih.gov
The chalcones derived from this compound can be converted into isoxazoline derivatives by reaction with hydroxylamine (B1172632) hydrochloride. nih.govijpcbs.comekb.eg The reaction is typically carried out by refluxing the chalcone with hydroxylamine hydrochloride in a solvent such as ethanol (B145695), often in the presence of a mild base like sodium acetate (B1210297) or a catalyst like glacial acetic acid. nih.govijpcbs.com This process leads to the formation of 3,5-disubstituted-4,5-dihydroisoxazoles, where one substituent is the 5-(2,6-dichlorophenyl)furan-2-yl group and the other corresponds to the aryl group from the acetophenone used in the initial chalcone synthesis. nih.gov For instance, the reaction of a chalcone derived from 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) with hydroxylamine hydrochloride yielded the corresponding 5-(5-(4-chlorophenyl)furan-2-yl)-3-aryl-4,5-dihydroisoxazole. nih.gov
Development of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds formed by the condensation of an aldehyde or ketone with a thiosemicarbazide (B42300). nih.gov These derivatives are of significant interest due to their diverse chemical properties and coordination chemistry. researchgate.net
The synthesis of thiosemicarbazone derivatives from this compound is a direct and efficient process. dntb.gov.uaresearchgate.net It involves the condensation reaction between the aldehyde and thiosemicarbazide, typically in a solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.netulima.edu.pe The reaction mixture is often heated to facilitate the formation of the C=N imine bond, resulting in the desired thiosemicarbazone. chempap.org This synthetic strategy has been successfully applied to a variety of 5-arylfuran-2-carbaldehydes to produce a library of thiosemicarbazone derivatives. dntb.gov.uaresearchgate.netulima.edu.pe
Table 2: Synthesis of 5-Aryl-furan-2-carbaldehyde Thiosemicarbazones
| Starting Aldehyde | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 5-phenyl-furan-2-carbaldehyde | Thiosemicarbazide | Methanol | 5-phenyl-furan-2-carbaldehyde thiosemicarbazone | researchgate.net |
| 5-(2-fluorophenyl)-furan-2-carbaldehyde | Thiosemicarbazide | Methanol | 5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone | researchgate.net |
| 5-(4-methoxyphenyl)-furan-2-carbaldehyde | Thiosemicarbazide | Methanol | 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone | researchgate.net |
Formation of Morpholine (B109124) Derivatives
Morpholine is a saturated six-membered heterocycle containing both oxygen and nitrogen atoms. Its derivatives are synthetically important scaffolds. e3s-conferences.org The aldehyde functionality of this compound can be utilized to synthesize thioamides containing a morpholine ring through the Willgerodt-Kindler reaction. pensoft.net This reaction involves heating the aldehyde with morpholine and elemental sulfur in a solvent like dimethylformamide (DMF). pensoft.net This process converts the aldehyde group into a thiomorpholide, yielding 4-{[5-(2,6-dichlorophenyl)-2-furyl]carbonothioyl}morpholine. pensoft.net
Alternatively, the corresponding 5-(2,6-Dichlorophenyl)furan-2-carboxylic acid can be converted to its acyl chloride. This activated intermediate can then react with morpholine to form the amide derivative, 4-[5-(2,6-Dichlorophenyl)-2-furoyl]morpholine, in high yield. pensoft.net
Synthesis of Quinazolin-4(3H)-ones and Related Heterocycles
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that are of considerable interest in medicinal and materials chemistry. Various synthetic strategies exist for their preparation. nih.govnih.gov The this compound moiety can be incorporated into the quinazolinone skeleton. One method involves a Suzuki coupling reaction between a boronic acid derivative of the furan (B31954), such as 5-formylfuran-2-ylboronic acid, and an appropriate halo-substituted quinazolinone, like 6-iodoquinazolin-4(3H)-one. chemicalbook.com This palladium-catalyzed reaction effectively forges a carbon-carbon bond between the furan and quinazolinone rings, yielding 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde. chemicalbook.com
Furthermore, chalcones derived from furan aldehydes can serve as precursors for quinazolinone-related structures. For example, chalcones can be cyclized with various reagents to form fused heterocyclic systems. nih.gov
Utility as Building Blocks for Complex Organic Structures
The derivatization strategies discussed highlight that this compound is a versatile building block for a range of heterocyclic compounds. The chalcones synthesized from it are particularly useful intermediates. Beyond forming isoxazolines, these chalcones can react with reagents like hydrazine (B178648) hydrate (B1144303) to produce pyrazolines or with malononitrile (B47326) to yield cyanopyridines. ekb.egjocpr.com
The aldehyde itself can undergo reductive amination with various amines to create more complex structures. For instance, 5-(nitrophenyl)furan-2-carbaldehydes have been reacted with substituted pyrrolidines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to generate functionalized pyrrolidine (B122466) derivatives. nih.gov This demonstrates the aldehyde's capacity to act as an electrophilic partner in the construction of larger, more intricate molecular architectures. Its utility has been specifically demonstrated in the synthesis of novel tubulin polymerization inhibitors, where 5-(4-chlorophenyl)furan-2-carbaldehyde served as the key starting material for a series of isoxazoline and pyrazoline derivatives. nih.gov
Investigation of Structure-Activity Relationships (SAR) in Chemical Transformations
Investigations into the derivatives of arylfuran-2-carbaldehydes reveal distinct structure-activity relationships (SAR) that influence not only their biological activities but also the outcomes of chemical transformations. In the synthesis of thiosemicarbazones from various 5-aryl-furan-2-carbaldehydes, the nature of the substituent on the phenyl ring (e.g., fluoro, methoxy) influences the electronic properties and crystal packing of the final products. researchgate.net
For furan-containing chalcones, SAR studies have indicated that the presence and position of electron-withdrawing substituents on the phenyl rings are crucial for their biological inhibitory activity. jocpr.com For example, chalcones with a phenyl ring substituted with electron-withdrawing groups and a substituted furan ring have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). jocpr.com Similarly, in a series of ST2 inhibitors based on a (furanylmethyl)pyrrolidine scaffold, modifications to the nitrophenyl group attached to the furan ring and the methoxy-substituted phenyl ring on the pyrrolidine led to significant changes in inhibitory potency against the ST2/IL-33 interaction. nih.gov These findings underscore how systematic structural modifications to derivatives of this compound can fine-tune their chemical and biological profiles.
Computational Chemistry and Theoretical Studies on 5 2,6 Dichlorophenyl Furan 2 Carbaldehyde
Density Functional Theory (DFT) Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. Although no dedicated DFT studies for 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde were identified, analyses of similar structures provide a solid framework for predicting its behavior.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. sigmaaldrich.com
For furan (B31954) derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. nih.gov In the case of this compound, the HOMO is expected to be located over the electron-rich furan and dichlorophenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the aromatic systems. The presence of the electronegative chlorine atoms on the phenyl ring would influence the energy levels.
Studies on similar dichlorinated aromatic compounds have shown that the positions of the chlorine atoms significantly affect the HOMO-LUMO gap. For instance, in dichloro para methoxy (B1213986) chalcone (B49325) isomers, the (2,6)-dichloro isomer was found to have the largest HOMO-LUMO energy gap, indicating it is the least reactive isomer. sigmaaldrich.com A similar trend could be anticipated for the title compound. DFT calculations on related dichlorophenyl compounds have reported HOMO-LUMO energy gaps in the range of 4.6 to 5.0 eV. rsc.orgmdpi.com It is reasonable to infer that the HOMO-LUMO gap for this compound would fall within a comparable range, signifying a relatively stable molecule.
Table 1: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| HOMO Location | Primarily on the furan and dichlorophenyl rings. | General distribution in furan derivatives. nih.gov |
| LUMO Location | Centered on the carbaldehyde group and aromatic rings. | Electron-withdrawing nature of the aldehyde. |
| Energy Gap (ΔE) | Relatively large, suggesting high stability. | Comparison with (2,6)-dichloro chalcones. sigmaaldrich.com |
The Molecular Electrostatic Surface Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In MESP maps, red areas indicate negative electrostatic potential (electron-rich regions), while blue areas denote positive electrostatic potential (electron-deficient regions). researchgate.netresearchgate.net
For this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The furan ring's oxygen atom would also contribute to a region of negative potential. mdpi.com Conversely, the hydrogen atom of the aldehyde group and the regions around the chlorine atoms would exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. The aromatic rings will show a mixed potential, influenced by the substituents. Such maps are instrumental in understanding intermolecular interactions. researchgate.net
Advanced Molecular Modeling Approaches (e.g., Molecular Dynamics)
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvents or biological receptors. bldpharm.com No specific MD studies on this compound were found. However, MD simulations of the parent molecule, furfural (B47365), and its derivative 5-hydroxymethylfurfural (B1680220) in aqueous solutions have been performed. bldpharm.com
These studies revealed that the oxygen atom in the furan ring does not participate in hydrogen bonding as readily as the oxygen in the carbonyl group. bldpharm.com For this compound in a solution, MD simulations could elucidate the rotational freedom around the bond connecting the furan and phenyl rings, the stability of different conformers, and the molecule's solvation properties. Such simulations are particularly useful in drug discovery to understand how a ligand might interact with a protein's binding site. tcichemicals.com
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the structural or physicochemical properties of compounds with their activities or properties. mdpi.com A QSPR analysis on furan derivatives has been conducted to predict their corrosion inhibition efficiency. mdpi.com This study used molecular descriptors calculated via DFT, such as HOMO and LUMO energies, dipole moment, and hardness, to create a predictive model.
While no QSPR model has been specifically developed for this compound, it could be included in a dataset of similar furan derivatives to predict various properties, such as biological activity or toxicity. sigmaaldrich.com The descriptors for the title compound would be influenced by its specific substitution pattern, including the steric and electronic effects of the two chlorine atoms in the ortho positions of the phenyl ring.
Spectroscopic Data Correlation with Theoretical Predictions
The correlation of experimental spectroscopic data with values predicted by theoretical calculations is a standard method for structure verification. DFT calculations are commonly used to predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis).
For a related molecule, furan-2-carbaldehyde-d, detailed assignments of ¹H-NMR, ¹³C-NMR, IR, and Raman spectra have been published. mdpi.comresearchgate.net In the IR spectrum of furfural, characteristic C=O stretching bands are observed around 1687-1668 cm⁻¹. mdpi.comresearchgate.net For this compound, this peak would be present and potentially shifted due to the electronic influence of the substituted phenyl ring. A study on the synthesis of various 5-aryl-2-furaldehydes, including the 2,6-dichloro derivative, confirmed that the obtained compounds gave spectroscopic data (specifically ¹H NMR) that were in accordance with their proposed structures, although a detailed theoretical comparison was not provided. synhet.com A full computational analysis would involve calculating the vibrational frequencies and comparing the scaled theoretical spectrum with the experimental one to confirm structural assignments.
Table 2: Expected Spectroscopic Features and Theoretical Correlation
| Spectroscopy | Expected Feature | Basis of Prediction/Comparison |
|---|---|---|
| ¹H NMR | Signals for aldehyde, furan, and dichlorophenyl protons. | Confirmed for 5-aryl-2-furaldehydes. synhet.com |
| ¹³C NMR | Resonances for carbonyl, furan, and dichlorophenyl carbons. | Data available for furan-2-carbaldehyde-d. mdpi.com |
| IR Spectroscopy | Strong C=O stretching vibration. | Characteristic band for furfural derivatives. researchgate.net |
| Theoretical | DFT calculations could predict chemical shifts and vibrational frequencies. | Standard method for structural verification. |
Thermodynamic and Kinetic Modeling of Reactions
A comprehensive review of scientific literature reveals a notable absence of specific studies focused on the thermodynamic and kinetic modeling of reactions for the compound This compound . While computational methods are extensively used to understand the reactivity of furan derivatives, dedicated research detailing the thermodynamic properties (such as enthalpy and Gibbs free energy of reaction) and kinetic parameters (like activation energies and rate constants) for reactions involving this specific molecule is not publicly available in the searched scientific databases.
However, it is possible to infer the types of computational analyses that would be relevant to this compound by examining studies on analogous structures. For instance, research on other substituted furan-2-carbaldehydes, such as 5-(nitrophenyl)furan derivatives, has involved the use of bomb calorimetry to experimentally determine thermodynamic properties like the enthalpy of combustion and formation. lpnu.ua Such experimental data is often complemented by theoretical calculations using additive methods to predict these values.
Furthermore, computational studies on the reactivity of the furan ring and its aldehyde functional group are common. For example, studies on the reactions of various substituted furan-2-carboxaldehydes highlight how different substituents on the phenyl ring influence the reactivity of the aldehyde group in condensation reactions. nih.gov Electron-withdrawing groups, such as the chloro-substituents in the target molecule, are known to activate the carbonyl group, which would be a key factor in any kinetic modeling of its reactions. nih.gov
Theoretical investigations into the reaction kinetics of similar molecules, like furfural, often employ quantum chemical methods to calculate the rate coefficients for various reaction pathways, such as H-abstraction or addition reactions. These studies provide insight into the primary consumption pathways and the stability of reaction intermediates. While no such specific data exists for this compound, any future computational modeling would likely follow these established methodologies to predict its reaction mechanisms and kinetics.
Although direct research is lacking, the synthesis of related compounds, such as 2-{(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]vinyl}-3-methyl-1,3-benzothiazolium iodide, has been documented, indicating that the core structure is accessible for experimental and, by extension, theoretical investigation. mdpi.com
In the absence of specific research, no data tables for thermodynamic or kinetic parameters for the reactions of this compound can be presented. The scientific community has yet to publish computational studies that would provide this detailed information.
The Role of this compound in Material Science and Catalysis
The chemical compound this compound is a member of the 5-aryl-2-furaldehyde family. This class of molecules, characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position, serves as a crucial building block in the synthesis of more complex chemical structures. The specific substitution of a 2,6-dichlorophenyl group on the furan ring imparts distinct steric and electronic properties that influence its reactivity and potential applications. This article explores the applications of this compound and its derivatives in the fields of materials science and catalysis, focusing on its integration into organic electronics, its role in advanced material synthesis, and its catalytic potential.
Applications in Materials Science and Catalysis
Catalytic Applications of Furan-2-carbaldehyde Derivatives
Organocatalysis (e.g., N-Heterocyclic Carbene Catalysis)
N-Heterocyclic Carbenes (NHCs) have become powerful tools in organocatalysis, facilitating a wide array of chemical transformations. beilstein-journals.orgmdpi.com Their utility stems from their strong nucleophilicity and ability to induce umpolung (polarity reversal) in aldehydes, most famously demonstrated in the benzoin (B196080) condensation. beilstein-journals.org In this context, the aldehyde group of a furan-2-carbaldehyde derivative could, in principle, react with an NHC to form a Breslow intermediate. This key intermediate is central to numerous subsequent reactions, including cross-benzoin reactions, annulations, and other C-C bond-forming strategies. beilstein-journals.orgnih.gov
Recent studies have shown the successful use of NHCs in conjunction with various furan derivatives. For example, NHC catalysis has been employed for the direct C5 arylation of furans and for the synthesis of highly functionalized styrylfurans. nih.govnih.gov These reactions showcase the versatility of NHCs in activating and functionalizing the furan scaffold. nih.gov However, specific studies employing this compound as a substrate in NHC-catalyzed reactions are not readily found. The electronic effects of the sterically hindered 2,6-dichlorophenyl substituent at the 5-position of the furan ring would be expected to influence the reactivity of the aldehyde at the 2-position, but explicit research on this particular molecule is needed to confirm its behavior and utility in NHC catalysis.
Green Catalysis in Synthetic Transformations
Green chemistry emphasizes the use of sustainable resources and environmentally benign processes. researchgate.netijrpc.com Furan derivatives, particularly those derived from biomass like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are cornerstone platform molecules in green chemistry. mdpi.comnih.govdb-thueringen.de They serve as renewable starting materials for a variety of valuable chemicals, polymers, and fuels. rsc.orgrsc.org
The principles of green catalysis in the context of furan derivatives often involve:
Use of Renewable Feedstocks: Synthesizing target molecules from biomass-derived furans. mdpi.com
Atom Economy: Designing reactions where most atoms from the reactants are incorporated into the final product.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents.
Catalytic vs. Stoichiometric Reagents: Employing catalysts to minimize waste instead of stoichiometric reagents. nih.gov
Transformations of furan-2-carbaldehydes are a key area of green catalytic research. For instance, the selective oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid, is a major focus. rsc.org Similarly, catalytic pathways for the synthesis of diisocyanates from furan derivatives are being explored to create safer and more sustainable alternatives to phosgene-based methods. rsc.org
While these examples highlight the immense potential of furan aldehydes in green synthetic transformations, specific reports on the catalytic conversion of This compound under green chemistry protocols are scarce. The presence of chlorine atoms on the phenyl ring makes it a halogenated organic compound, and its synthesis and subsequent transformations would need to be carefully evaluated against the principles of green chemistry, particularly concerning persistence and potential environmental impact.
Green Chemistry Approaches for the Synthesis and Transformations of Furan 2 Carbaldehydes
Utilization of Renewable Resources and Biomass-Derived Feedstocks
The foundation of a green synthetic process lies in its starting materials. Traditionally, many aromatic and heterocyclic compounds are derived from petroleum-based feedstocks. However, the furan (B31954) ring, the core of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde, is readily accessible from renewable biomass. mdpi.com
Furfural (B47365) (Furan-2-carbaldehyde), the parent compound of the target molecule, is a key platform chemical produced from the acid-catalyzed dehydration of pentose (B10789219) sugars (like xylose) found in lignocellulosic biomass. researchgate.net This biomass includes agricultural residues such as corncobs, sugarcane bagasse, and oat hulls, which are abundant and non-edible resources. researchgate.netresearchgate.netresearchgate.net The conversion of these renewable feedstocks into furfural provides a sustainable C5 building block. researchgate.net
The synthesis of 5-aryl-furan-2-carbaldehydes, including the dichlorophenyl derivative, typically involves the coupling of a furfural-derived component with an aryl group. Common starting points derived from furfural include 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde. researchgate.net The aryl component, in this case, 2,6-dichlorobenzene, is traditionally from petrochemical sources. However, ongoing research into the production of aromatic compounds from lignin, another major component of lignocellulosic biomass, offers a future pathway to a fully biomass-derived final product. The integration of biomass conversion processes for both the furan and aryl moieties is a key long-term goal for the sustainable synthesis of compounds like this compound.
Environmentally Benign Synthetic Protocols
The transformation of biomass-derived furfural into the target compound requires chemical reactions that should ideally be designed to minimize environmental impact. The most probable synthetic route is a cross-coupling reaction, such as the Suzuki-Miyaura reaction, between a 5-halofuran-2-carbaldehyde and a (2,6-dichlorophenyl)boronic acid. Another established method is the Meerwein arylation of furfural using a diazonium salt derived from 2,6-dichloroaniline. pensoft.net Applying green chemistry principles to these protocols is crucial.
Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste, cost, and safety hazards. While not yet specifically documented for this compound, solvent-free cross-coupling reactions are an active area of research.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgmdpi.commdpi.com This technology can significantly reduce energy consumption. The application of microwave irradiation to Suzuki-Miyaura coupling reactions for the synthesis of 5-arylbenzofuran derivatives has been successfully demonstrated, suggesting its direct applicability to the synthesis of 5-aryl-furan-2-carbaldehydes. researchgate.net For instance, a palladium-complex catalyzed Suzuki coupling under microwave heating (200 W) at 150 °C achieved full conversion in minutes, a significant improvement over hours of conventional reflux. researchgate.net
| Reaction Type | Conditions | Time | Benefit | Reference |
| Gewald Reaction | Microwave, 70°C | 20 min | Reduced time from 4h, high yield & purity | organic-chemistry.org |
| Suzuki Coupling | Microwave, 150°C | 23 min | High yield, rapid conversion | researchgate.net |
| Deacetylation | Microwave, 80°C | 30 min | Reduced reaction time, efficient | mdpi.com |
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and radical formation. nih.gov Ultrasound has been successfully used to mediate radical cascade reactions for synthesizing heterocyclic compounds rapidly and in high yields. nih.gov The sono-Fenton process, which uses ultrasound to enhance the generation of hydroxyl radicals, exemplifies a green catalytic approach. nih.gov While its direct application to the synthesis of this compound has not been reported, the potential for ultrasound to promote C-C bond-forming reactions under mild conditions makes it a promising area for future development.
When solvents are necessary, choosing environmentally benign options is critical. Traditional solvents used in cross-coupling reactions, such as toluene, DMF, and 1,4-dioxane, are often toxic and difficult to dispose of. acsgcipr.org Green chemistry promotes the use of safer alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Many modern Suzuki coupling protocols have been developed to be effective in aqueous systems. acsgcipr.orginovatus.es Other recommended green solvents include biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, which have been shown to be effective for nickel-catalyzed Suzuki-Miyaura couplings. nih.govacs.orgnih.gov These solvents are less toxic and have a better environmental profile than their traditional counterparts.
| Green Solvent | Reaction Type | Catalyst System | Benefit | Reference |
| 2-MeTHF | Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Green alternative to traditional solvents | nih.govacs.org |
| t-Amyl Alcohol | Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Green alternative, good for heterocyclic substrates | nih.gov |
| Water | Suzuki-Miyaura | Palladium-based | Avoids organic solvents, safer process | acsgcipr.orginovatus.es |
| Ethanol (B145695) | Claisen-Schmidt | KOH | Renewable, biodegradable solvent | jocpr.com |
The catalysts used in cross-coupling reactions are often based on precious metals like palladium, which are expensive and can have a high environmental impact associated with their mining and purification. acsgcipr.orgmdpi.com Developing catalytic systems that can be easily separated from the reaction mixture and reused is a key aspect of green chemistry.
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are highly advantageous. researchgate.netmdpi.com They can be recovered by simple filtration. Examples include palladium supported on carbon (Pd/C) or other materials like γ-Al₂O₃. acsgcipr.orgrsc.org Catalysts supported on magnetic nanoparticles offer another innovative solution, as they can be removed from the reaction vessel using an external magnet. researchgate.net
Furthermore, research into replacing palladium with more abundant and less toxic base metals like nickel or copper is a significant trend. nih.govnih.govmdpi.com Nickel-based catalysts have shown high efficacy for Suzuki-Miyaura couplings in green solvents and represent a more sustainable long-term option. acs.org
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred.
In the context of synthesizing this compound via a Suzuki-Miyaura coupling, the reaction itself is reasonably atom-economical. The main byproduct is the boronic acid-derived waste and salts from the base used.
Example: Suzuki-Miyaura Coupling 5-Bromofuran-2-carbaldehyde + (2,6-Dichlorophenyl)boronic acid + Base → this compound + Salt + Boric acid derivative
To maximize atom economy and minimize waste, several strategies can be employed:
Catalyst Optimization: Using very low loadings of a highly active catalyst minimizes metal waste.
Base Selection: Using simple inorganic bases like potassium carbonate or phosphate (B84403) is preferable to complex organic bases. acsgcipr.org The byproducts are generally less harmful.
Reaction Design: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce solvent use and waste from purification steps. google.com For example, a one-pot process to convert carbohydrates directly to 2,5-furandicarbaldehyde using a heteropolyacid catalyst highlights the potential for such integrated approaches. google.com While more complex for the target molecule, the principle of minimizing intermediate workups remains a key goal.
By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a conventional process into a sustainable and environmentally responsible methodology.
Sustainable Oxidation Methods (e.g., Hydrogen Peroxide)
The oxidation of furan-2-carbaldehydes is a critical transformation that can lead to a variety of valuable products, including carboxylic acids and lactones. Traditional oxidation methods often rely on stoichiometric amounts of hazardous and environmentally persistent reagents. In contrast, the use of hydrogen peroxide (H₂O₂) as an oxidant represents a significantly greener alternative, with water being the only byproduct.
Research into the oxidation of the parent compound, furan-2-carbaldehyde (furfural), has demonstrated the efficacy of hydrogen peroxide. One notable method involves the use of a mixture of hydrogen peroxide and acetic acid, which successfully converts furfural into γ-crotonolactone (2(5H)-furanone) under mild conditions. researchgate.netd-nb.info This process is highlighted as a green chemistry approach due to the use of non-toxic reagents. researchgate.net The reaction can also yield a mixture of organic acids, including succinic, maleic, and fumaric acids, which themselves can have applications, for instance, as eco-friendly fertilizers. researchgate.netd-nb.info
Catalytic systems have also been developed to enhance the efficiency of hydrogen peroxide oxidations. For instance, the oxidation of furfural using hydrogen peroxide can be catalyzed by various metal catalysts, which can influence the selectivity towards different oxidation products. lookchem.com While specific studies on the hydrogen peroxide oxidation of this compound are not prevalent in the literature, the principles established with furfural provide a strong foundation for developing sustainable oxidation protocols for its substituted derivatives.
Table 1: Oxidation of Furan-2-carbaldehyde with Hydrogen Peroxide
| Catalyst/Reagent | Main Product(s) | Yield | Reference(s) |
| H₂O₂ / Acetic Acid | γ-Crotonolactone | 71% | researchgate.netd-nb.info |
| H₂O₂ / Photogenic Iron Catalyst | Various oxidation products | Not specified | lookchem.com |
Amino Acid Catalysis in Derivatization
Amino acids have emerged as powerful organocatalysts in a wide array of chemical transformations, offering a green and often stereoselective alternative to metal-based catalysts. The derivatization of aldehydes, including furan-2-carbaldehydes, through amino acid catalysis is a well-established strategy for the synthesis of complex molecules.
Proline, a simple and readily available amino acid, is a particularly effective catalyst for various reactions involving aldehydes. It has been lauded as the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. pensoft.net Proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, proceed through the formation of an enamine intermediate with the aldehyde substrate. wikipedia.org These reactions are instrumental in forming new carbon-carbon bonds and constructing chiral molecules. pensoft.netwikipedia.org
For instance, the derivatization of furan-2-carbaldehyde can be achieved through direct amination strategies, where an amino group is introduced onto the furan ring. nih.gov While this specific example does not exclusively use an amino acid as a catalyst for the entire transformation, it highlights the importance of incorporating amino functionalities. More directly, amino acids like proline can be used to catalyze the reaction of furan-2-carbaldehydes with other molecules, such as ketones or other aldehydes, to create more complex structures. The use of amino-functionalized catalysts for reactions like the Henry reaction with furfural further underscores the potential of amine-based catalysis in the functionalization of this class of compounds. researchgate.net
A chemobiocatalytic approach has been reported for the synthesis of 5-aminomethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220), which involves an enzymatic amination step. bldpharm.com This highlights the synergy between biocatalysis and chemical synthesis in developing green routes to furan-based amino acids. While direct, detailed studies on the amino acid-catalyzed derivatization of this compound are yet to be broadly published, the extensive research on proline and other amino acid-catalyzed reactions with aldehydes provides a robust framework for future investigations in this area.
Table 2: Examples of Amino Acid/Amine-Related Catalysis in Furan-2-carbaldehyde Derivatization
| Catalyst/Method | Reaction Type | Product Type | Reference(s) |
| Proline | Aldol Reaction | β-Hydroxy ketones | pensoft.netwikipedia.org |
| Amine-functionalized carbocatalyst | Henry Reaction | Nitroaldol adducts | researchgate.net |
| ω-Transaminase (Enzyme) | Amination | Furan amino acid | bldpharm.com |
Q & A
Q. What synthetic routes are recommended for 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between furan-2-carbaldehyde derivatives and dichlorophenyl precursors. For example, Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation may be employed, depending on substituent compatibility. Reaction conditions such as temperature (e.g., 80–120°C), catalyst choice (e.g., Pd-based catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF) critically affect yield . Optimize stoichiometry of dichlorophenyl reagents to minimize byproducts like polychlorinated intermediates. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : This compound may pose acute oral toxicity (Category 4) and skin/eye irritation risks. Always use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers under inert gas (e.g., N₂) at 2–8°C. In case of exposure:
- Inhalation : Move to fresh air, administer oxygen if needed, and seek medical attention .
- Skin contact : Wash immediately with soap/water; remove contaminated clothing .
- Spills : Collect with non-sparking tools and dispose as hazardous waste. Prevent environmental leakage .
Advanced Research Questions
Q. How can researchers resolve spectral interference from the dichlorophenyl group during structural characterization?
- Methodological Answer : The electron-withdrawing dichlorophenyl group complicates NMR and IR analysis. For ¹H NMR , signal splitting due to Cl substituents can obscure furan protons. Use high-field NMR (≥400 MHz) and deuterated DMSO to enhance resolution. In IR , the aldehyde C=O stretch (~1700 cm⁻¹) may overlap with aryl C-Cl vibrations; compare with model compounds (e.g., 2,6-dichlorotoluene) to assign peaks . Mass spectrometry (HRMS-ESI) is critical for confirming molecular ion ([M+H]⁺) and isotopic patterns from chlorine .
Q. What strategies address contradictory data in reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from competing reaction mechanisms (e.g., electrophilic substitution vs. nucleophilic addition). To resolve this:
- Kinetic studies : Vary temperature and monitor intermediate formation via in-situ FTIR or Raman spectroscopy.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies of proposed pathways .
- Isotopic labeling : Introduce ¹³C at the aldehyde position to track reactivity in complex mixtures .
Q. How can the dichlorophenyl group’s electronic effects be mitigated in catalytic studies involving this aldehyde?
- Methodological Answer : The electron-deficient aryl group can deactivate catalysts (e.g., in hydrogenation or oxidation). Strategies include:
- Catalyst modification : Use electron-rich ligands (e.g., phosphines) to enhance metal center electron density .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions .
- Additives : Lewis acids (e.g., ZnCl₂) activate the aldehyde carbonyl, counteracting deactivation by Cl substituents .
Data-Driven Research Considerations
-
Table 1 : Key Spectral Data for this compound
Technique Key Signals/Peaks Challenges & Solutions ¹H NMR δ 9.8 (CHO), δ 7.4–7.6 (aryl-H) Signal splitting; use DMSO-d6 ¹³C NMR δ 190 (CHO), δ 140–150 (furan/aryl C) Assign via DEPT-135 IR 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) Compare with dichlorophenyl models HRMS-ESI [M+H]⁺ = 257.0 (calc. 257.0) Confirm isotopic Cl pattern
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
